molecular formula C6H16NNa2O12P B1585848 4-Nitrophenyl phosphate disodium salt hexahydrate CAS No. 333338-18-4

4-Nitrophenyl phosphate disodium salt hexahydrate

Cat. No.: B1585848
CAS No.: 333338-18-4
M. Wt: 371.14 g/mol
InChI Key: KAKKHKRHCKCAGH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) to detect the activity of phosphatases. The compound has the molecular formula C6H4NO6PNa2·6H2O and a molecular weight of 371.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl phosphate disodium salt hexahydrate is synthesized through the phosphorylation of 4-nitrophenol. The reaction typically involves the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OPO}_3\text{H}_2 ] The product is then neutralized with sodium hydroxide to form the disodium salt, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosphorylation reactions under controlled conditions. The process includes the use of automated reactors to ensure consistent quality and yield. The final product is purified through recrystallization and dried to obtain the hexahydrate form .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl phosphate disodium salt hexahydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. The hydrolysis reaction releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffer solution, such as glycine buffer (pH 10.4) or diethanolamine buffer (pH 9.8), in the presence of magnesium chloride (MgCl2) and zinc chloride (ZnCl2) to enhance enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm .

Scientific Research Applications

4-Nitrophenyl phosphate disodium salt hexahydrate is extensively used in scientific research due to its role as a chromogenic substrate. Some of its applications include:

Comparison with Similar Compounds

4-Nitrophenyl phosphate disodium salt hexahydrate is often compared with other chromogenic substrates used in phosphatase assays. Some similar compounds include:

This compound is unique due to its high sensitivity and specificity in detecting phosphatase activity, making it a preferred choice in many biochemical assays .

Properties

IUPAC Name

disodium;(4-nitrophenyl) phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKHKRHCKCAGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NNa2O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369089
Record name 4-Nitrophenyl phosphate disodium salt hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333338-18-4, 9013-05-2
Record name 4-Nitrophenyl phosphate disodium salt hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphatase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl phosphate disodium salt hexahydrate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl phosphate disodium salt hexahydrate
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl phosphate disodium salt hexahydrate
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl phosphate disodium salt hexahydrate
Reactant of Route 5
4-Nitrophenyl phosphate disodium salt hexahydrate
Reactant of Route 6
Reactant of Route 6
4-Nitrophenyl phosphate disodium salt hexahydrate
Customer
Q & A

Q1: How is 4-Nitrophenyl phosphate disodium salt hexahydrate used to study enzyme activity?

A: This compound serves as a substrate for enzymes like alkaline phosphatase (ALP). When ALP cleaves the phosphate group, it releases 4-nitrophenol, a yellow-colored product. [] The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the ALP activity. This property makes this compound a valuable tool for studying ALP kinetics and screening for potential inhibitors. [, ]

Q2: Are there alternative methods for detecting phosphatase activity besides using this compound?

A: Yes, researchers have developed colorimetric assays using gold/silver core/shell nanorods. These nanorods change color in response to the enzymatic activity of ALP on substrates like ascorbic acid 2-phosphate. [] This method offers a visual readout of ALP activity, potentially simplifying analysis compared to traditional spectrophotometric methods.

Q3: Can this compound be used to study other enzymes besides phosphatases?

A: While primarily known as a phosphatase substrate, researchers used this compound to investigate the catalytic activity of a Cu(II)-Zn(II) complex in phosphate ester hydrolysis. [] This suggests potential applications beyond traditional phosphatase assays, particularly in exploring the catalytic mechanisms of novel compounds.

Q4: Has this compound been used in any practical applications beyond laboratory research?

A: Research demonstrates the use of this compound in optimizing immobilized phytase systems for reducing phytic acid in soymilk. [] This application highlights the potential for translating this compound-based research into practical solutions for food processing and other industries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.